molecular formula C12H10O2 B1278835 1,3-Bis(2-propynyloxy)benzene CAS No. 26627-36-1

1,3-Bis(2-propynyloxy)benzene

Cat. No.: B1278835
CAS No.: 26627-36-1
M. Wt: 186.21 g/mol
InChI Key: HSRDPYWXTZGWFQ-UHFFFAOYSA-N
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Description

1,3-Bis(2-propynyloxy)benzene is an organic compound with the molecular formula C₁₂H₁₀O₂. It is also known as 1,3-bis(propargyloxy)benzene. This compound is characterized by the presence of two propynyloxy groups attached to a benzene ring at the 1 and 3 positions. It is a white to light yellow powder or crystalline solid with a melting point of approximately 40°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(2-propynyloxy)benzene can be synthesized through the reaction of 1,3-dihydroxybenzene (resorcinol) with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

C6H4(OH)2+2BrCH2CCHC6H4(OCH2CCH)2+2KBr\text{C}_6\text{H}_4(\text{OH})_2 + 2 \text{BrCH}_2\text{C}\equiv\text{CH} \rightarrow \text{C}_6\text{H}_4(\text{OCH}_2\text{C}\equiv\text{CH})_2 + 2 \text{KBr} C6​H4​(OH)2​+2BrCH2​C≡CH→C6​H4​(OCH2​C≡CH)2​+2KBr

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-propynyloxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the triple bonds to double or single bonds.

    Substitution: The propynyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) under basic conditions.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of azides or thioethers.

Scientific Research Applications

1,3-Bis(2-propynyloxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis(2-propynyloxy)benzene largely depends on the specific reactions it undergoes. In click chemistry, for example, the compound reacts with azides to form triazoles through a copper-catalyzed cycloaddition reaction. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the substituents and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(2-propynyloxy)benzene: Similar structure but with propynyloxy groups at the 1 and 4 positions.

    1,3-Bis(2-ethenoxyethoxy)benzene: Contains ethenoxyethoxy groups instead of propynyloxy groups.

    1,3-Bis(2-bromoethenyl)benzene: Contains bromoethenyl groups instead of propynyloxy groups.

Uniqueness

1,3-Bis(2-propynyloxy)benzene is unique due to its specific substitution pattern and the presence of terminal alkyne groups, which make it highly reactive in click chemistry and other synthetic applications. Its ability to form stable triazole rings through cycloaddition reactions distinguishes it from other similar compounds.

Properties

IUPAC Name

1,3-bis(prop-2-ynoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-3-8-13-11-6-5-7-12(10-11)14-9-4-2/h1-2,5-7,10H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRDPYWXTZGWFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC(=CC=C1)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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